KY1220

Übersicht

Beschreibung

KY1220 is a small molecule that destabilizes both beta-catenin and Ras proteins by targeting the Wnt/beta-catenin signaling pathway. This compound has shown significant potential in inhibiting the proliferation and transformation of colorectal cancer cells .

Wissenschaftliche Forschungsanwendungen

KY1220 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung des Wnt/Beta-Catenin-Signalwegs verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Zellproliferation und Apoptose in verschiedenen Zelllinien.

Medizin: Als potenzieller Therapeutik für die Behandlung von Dickdarmkrebs und anderen Krebsarten, die an einer abnormen Wnt/Beta-Catenin-Signalgebung beteiligt sind, untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebstherapien und als Forschungswerkzeug in der Wirkstoffforschung

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Destabilisierung sowohl von Beta-Catenin als auch von Ras-Proteinen. Es zielt auf den Wnt/Beta-Catenin-Signalweg ab, was zur Degradation von Beta-Catenin und Ras über die polyubiquitin-abhängige Proteasom-Degradation führt. Dies führt zur Hemmung nachgeschalteter Effektoren wie ERK und Akt, die entscheidend für die Zellproliferation und das Überleben sind .

Ähnliche Verbindungen:

KYA1797K: Ein Derivat von this compound, das ebenfalls den Wnt/Beta-Catenin-Signalweg angreift und Beta-Catenin und Ras destabilisiert.

IWR-1-endo: Ein weiterer Wnt/Beta-Catenin-Signalweg-Inhibitor mit einem anderen Wirkmechanismus.

PRI-724: Zielt auf den Beta-Catenin-Signalweg ab, aber über einen anderen molekularen Mechanismus

Einzigartigkeit von this compound: this compound ist einzigartig in seiner doppelten Zielsetzung von sowohl Beta-Catenin als auch Ras-Proteinen, was es zu einem potenten Inhibitor des Wnt/Beta-Catenin-Signalwegs macht. Diese doppelte Zielsetzung ist besonders effektiv bei der Hemmung der Proliferation von Dickdarmkrebszellen, die häufig Mutationen sowohl im Wnt/Beta-Catenin- als auch im Ras-Signalweg aufweisen .

Wirkmechanismus

Target of Action

KY1220 primarily targets the Wnt/β-catenin pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration. It also destabilizes both β-catenin and Ras , two key proteins involved in cell signaling .

Mode of Action

This compound interacts with its targets by destabilizing both β-catenin and Ras via the Wnt/β-catenin pathway . This destabilization is dose-dependent, meaning the effects increase with higher doses of the compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . By destabilizing β-catenin and Ras, this compound inhibits the activation of this pathway, leading to a decrease in the expression of Wnt target genes .

Result of Action

The destabilization of β-catenin and Ras by this compound leads to a decrease in the activation of the Wnt/β-catenin pathway and a reduction in the expression of Wnt target genes . This results in the inhibition of cell proliferation and transformation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of KY1220 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving nitration, reduction, and cyclization steps .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, ensuring the reactions are efficient and yield high purity product. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Reaktionstypen: KY1220 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann auch reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach der gewünschten Substitution verwendet werden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Nitroderivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Produkten ergeben können .

Vergleich Mit ähnlichen Verbindungen

KYA1797K: A derivative of KY1220 that also targets the Wnt/beta-catenin pathway and destabilizes beta-catenin and Ras.

IWR-1-endo: Another Wnt/beta-catenin pathway inhibitor with a different mechanism of action.

PRI-724: Targets the beta-catenin pathway but through a different molecular mechanism

Uniqueness of this compound: this compound is unique in its dual targeting of both beta-catenin and Ras proteins, making it a potent inhibitor of the Wnt/beta-catenin signaling pathway. This dual targeting is particularly effective in inhibiting the proliferation of colorectal cancer cells, which often have mutations in both the Wnt/beta-catenin and Ras pathways .

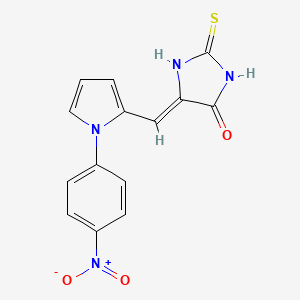

Eigenschaften

IUPAC Name |

(5Z)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c19-13-12(15-14(22)16-13)8-11-2-1-7-17(11)9-3-5-10(6-4-9)18(20)21/h1-8H,(H2,15,16,19,22)/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLUAKSJMUPACD-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=C2C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=C\2/C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

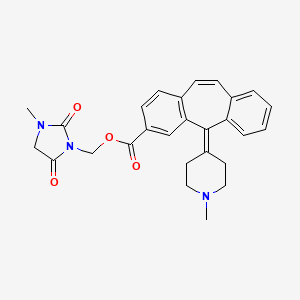

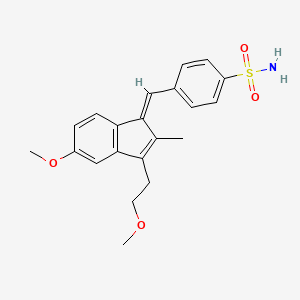

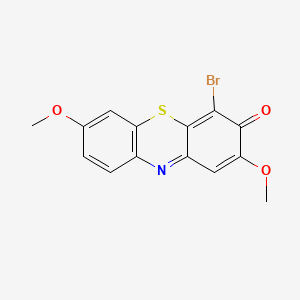

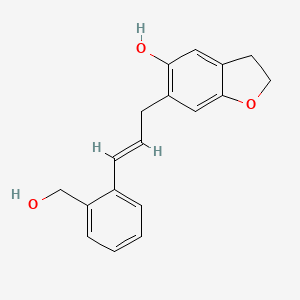

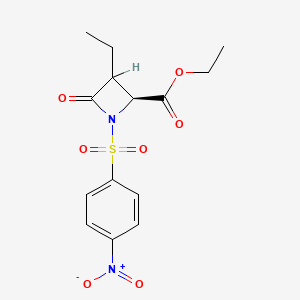

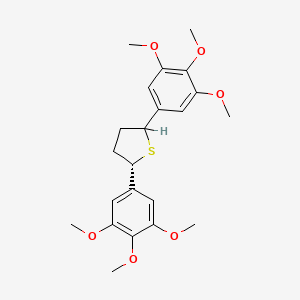

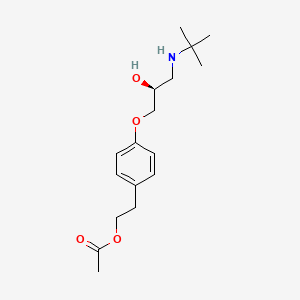

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)

![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)

![6-Hydroxybenzo[b]thiophene-2-sulfonamide](/img/structure/B1673808.png)

![(2S)-N-[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1673819.png)